molecular formula C8H6ClN3O3 B12470210 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B12470210
M. Wt: 227.60 g/mol
InChI Key: SOMGTKPPMSPTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-methylimidazo[1,2-b]pyridazine with methoxy-substituted reagents. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and tuberculosis.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O3/c1-15-5-2-6(9)11-12-3-4(8(13)14)10-7(5)12/h2-3H,1H3,(H,13,14)

InChI Key

SOMGTKPPMSPTBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN2C1=NC(=C2)C(=O)O)Cl

Origin of Product

United States

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